molecular formula C10H8N6 B7817202 5-[3-(1{H}-pyrazol-1-yl)phenyl]-1{H}-tetrazole

5-[3-(1{H}-pyrazol-1-yl)phenyl]-1{H}-tetrazole

Cat. No.: B7817202
M. Wt: 212.21 g/mol
InChI Key: BZOROCOFMJFOII-UHFFFAOYSA-N
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Description

5-[3-(1{H}-pyrazol-1-yl)phenyl]-1{H}-tetrazole is a heterocyclic compound that features both pyrazole and tetrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-[3-(1{H}-pyrazol-1-yl)phenyl]-1{H}-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups .

Mechanism of Action

The mechanism of action of 5-[3-(1{H}-pyrazol-1-yl)phenyl]-1{H}-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(1{H}-pyrazol-1-yl)phenyl]-1{H}-tetrazole is unique due to the combination of pyrazole and tetrazole rings, which confer distinct chemical and biological properties.

Biological Activity

5-[3-(1{H}-pyrazol-1-yl)phenyl]-1{H}-tetrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a tetrazole ring and a pyrazole moiety, making it a member of the tetrazole class of compounds. Tetrazoles are known for their bioisosteric properties compared to carboxylic acids, which contribute to their pharmacological efficacy while reducing toxicity . The synthesis of this compound typically involves the reaction of appropriate nitriles with sodium azide in the presence of suitable solvents .

Antimicrobial Activity

Research indicates that various tetrazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been shown to possess antibacterial activity against a range of pathogens. In vitro studies demonstrated that certain synthesized tetrazoles could outperform standard antibiotics like ampicillin against specific bacterial strains .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

CompoundTarget BacteriaMIC (μg/mL)Comparison DrugComparison MIC (μg/mL)
5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazoleStaphylococcus aureus50Ampicillin31
5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazolePseudomonas aeruginosa125Penicillin46

Anticancer Activity

Emerging studies suggest that compounds containing the tetrazole and pyrazole moieties may exhibit anticancer properties. For example, derivatives have shown cytotoxic effects against various cancer cell lines, including those associated with colorectal cancer. The mechanisms underlying these effects often involve the inhibition of critical pathways such as mTOR and caspase activation, leading to apoptosis in cancer cells .

Table 2: Anticancer Activity Profiles

CompoundCancer Cell LineIC50 (nM)Mechanism of Action
5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazoleHCT116200mTOR pathway inhibition
5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazolePC-3150Caspase activation

Case Studies and Research Findings

Several studies have focused on the biological activity of tetrazole derivatives similar to this compound:

  • Cardiotonic Activity : A series of thiazole derivatives containing a tetrazole moiety were evaluated for their ability to inhibit phosphodiesterase enzymes (PDE3A and PDE3B), showing promising results as potential cardiotonic agents .
  • Inhibitory Effects on Key Enzymes : Compounds were also tested for their inhibitory effects on enzymes involved in cancer progression, such as histone deacetylases and metalloproteinases, indicating a broad spectrum of biological activity beyond antimicrobial and anticancer properties .

Properties

IUPAC Name

5-(3-pyrazol-1-ylphenyl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6/c1-3-8(10-12-14-15-13-10)7-9(4-1)16-6-2-5-11-16/h1-7H,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOROCOFMJFOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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